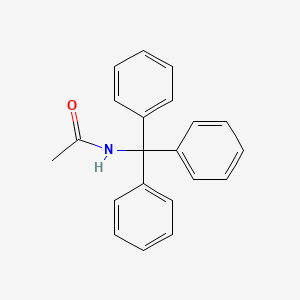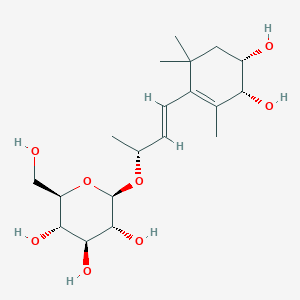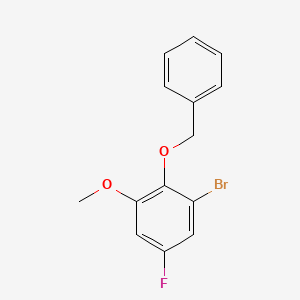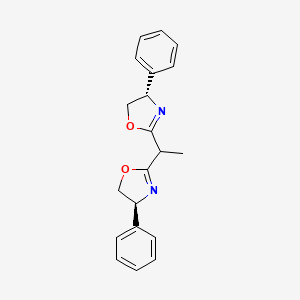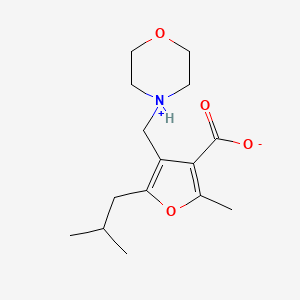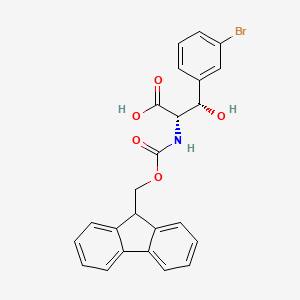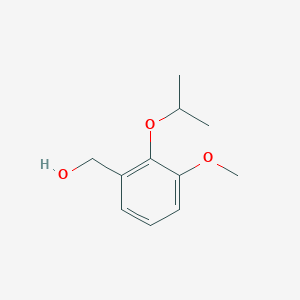
(2-Isopropoxy-3-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isopropoxy-3-methoxyphenyl)methanol: is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is characterized by the presence of an isopropoxy group and a methoxy group attached to a phenyl ring, along with a methanol group. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropoxy-3-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Isopropoxy-3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium ethoxide (NaOEt), potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry: (2-Isopropoxy-3-methoxyphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used as a reagent for studying enzyme-catalyzed reactions and metabolic pathways. It can also be employed in the development of bioactive molecules and drug candidates .
Medicine: Its unique chemical structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (2-Isopropoxy-3-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
- (2-Methoxyphenyl)methanol
- (4-Isopropoxy-3-methoxyphenyl)methanol
- (2-Isopropoxyphenyl)methanol
Comparison: (2-Isopropoxy-3-methoxyphenyl)methanol is unique due to the presence of both isopropoxy and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications. Compared to similar compounds, it offers enhanced reactivity and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
(3-methoxy-2-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C11H16O3/c1-8(2)14-11-9(7-12)5-4-6-10(11)13-3/h4-6,8,12H,7H2,1-3H3 |
Clé InChI |
MJFRNBJTPAWFEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC=C1OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


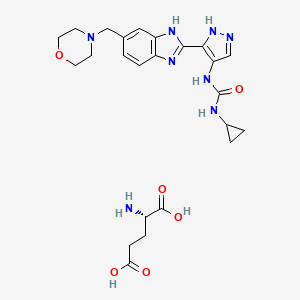
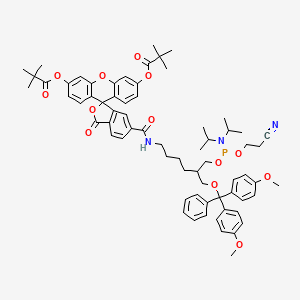
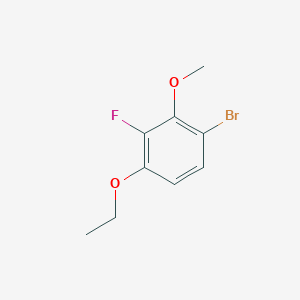
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
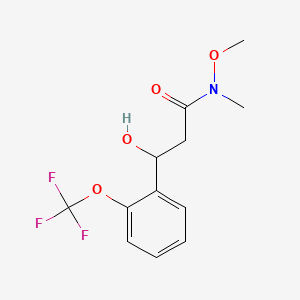
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
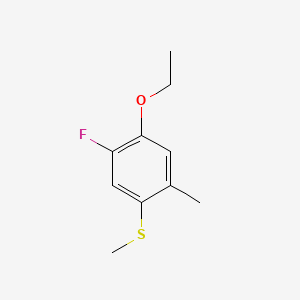
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
